3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol
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Overview
Description
3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol is a complex organic compound with a unique structure that includes a spirocyclic system, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl group and the thiophene ring. The final step involves the addition of the prop-2-yn-1-ol moiety.
Spirocyclic Core Formation: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Thiophene Ring Formation: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction.
Addition of Prop-2-yn-1-ol: The final step involves the addition of the prop-2-yn-1-ol moiety using a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the spirocyclic core, potentially leading to the opening of the spiro ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain derivatives of the spirocyclic core.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a pharmacophore can be explored. Its spirocyclic core and fluorophenyl group are structural motifs commonly found in bioactive molecules, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests it may have activity against certain biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or other advanced technologies.
Mechanism of Action
The mechanism of action of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic cores, such as spirooxindoles, which are known for their biological activity.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, such as fluoxetine, which is used as an antidepressant.
Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid, which is used in organic synthesis.
Uniqueness
The uniqueness of 3-[5-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol lies in its combination of structural features. The presence of a spirocyclic core, a fluorophenyl group, and a thiophene ring in a single molecule is relatively rare, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[5-[[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]thiophen-3-yl]prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2OS/c24-21-6-4-19(5-7-21)14-25-10-2-8-23(17-25)9-11-26(18-23)15-22-13-20(16-28-22)3-1-12-27/h4-7,13,16,27H,2,8-12,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACYCPBEDKEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC(=CS3)C#CCO)CN(C1)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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